Galb-4(Fuca-3)Glc can be derived from various natural sources, including mammalian milk and certain plants. It is often studied for its role in biological systems and potential applications in pharmaceuticals and biotechnology.
The compound is classified as a fucosylated oligosaccharide, which indicates the presence of fucose, a deoxy sugar, within its structure. This classification is significant due to the implications of fucosylation in biological functions such as cell adhesion and immune response.
The synthesis of Galb-4(Fuca-3)Glc can be achieved through several methods, including:
The chemical synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts. Enzymatic methods often involve optimizing conditions for enzyme activity and substrate specificity.
Galb-4(Fuca-3)Glc consists of:
The structural representation shows that fucose is attached to the glucose unit at the 3-position, while galactose is linked at the 4-position relative to glucose. This configuration is crucial for its biological activity.
The molecular weight of Galb-4(Fuca-3)Glc is approximately 432.43 g/mol, and it has specific stereochemical configurations that influence its interactions with biological receptors.
Galb-4(Fuca-3)Glc can participate in various chemical reactions typical of carbohydrates:
These reactions require specific conditions such as pH control and temperature regulation to favor desired pathways while minimizing side reactions.
The mechanism by which Galb-4(Fuca-3)Glc exerts its biological effects involves:
Studies indicate that fucosylated oligosaccharides like Galb-4(Fuca-3)Glc play roles in immune modulation and pathogen recognition, highlighting their importance in health and disease.
Galb-4(Fuca-3)Glc is typically a white to off-white powder that is soluble in water. Its solubility facilitates its biological interactions in aqueous environments such as blood plasma.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity profiles are crucial for practical applications but are often determined experimentally.
Galb-4(Fuca-3)Glc has several applications in scientific research:
Galβ1-4(Fucα1-3)Glc, commonly termed 3-fucosyllactose (3-FL), represents a structurally and functionally significant component of human milk oligosaccharides (HMOs). Its biosynthesis relies on a tightly coordinated enzymatic cascade:
The assembly of 3-FL initiates with the core lactose (Galβ1-4Glc) structure, which undergoes α1-3-fucosylation catalyzed by specific fucosyltransferases (FUTs). The human FUT3 (Lewis enzyme), FUT5, and FUT6 genes encode α1,3/4-fucosyltransferases responsible for attaching fucose to the C3 position of the glucose residue in lactose. These enzymes exhibit distinct yet overlapping substrate specificities:
The expression of these FUTs is regulated by epigenetic factors, cytokine signaling (e.g., IL-6), and tissue-specific transcription factors. For example, in mammary glands during lactation, hormonal shifts (prolactin) upregulate FUT3/FUT6 expression [9]. Notably, single-nucleotide polymorphisms (SNPs) in these genes explain population variations in 3-FL abundance in human milk.
Table 1: Key Fucosyltransferases Involved in 3-FL Biosynthesis
Enzyme | Gene | Primary Action | Tissue Expression |
---|---|---|---|
α1,3/4-FT | FUT3 | Type 1/2 chains + lactose | Mammary gland, gastric mucosa |
α1,3-FT | FUT5 | Type 1/2 chains + lactose | Mammary gland, respiratory tract |
α1,3-FT | FUT6 | Type 2 chains + lactose | Mammary gland, liver |
The gut microbiome, particularly infant-associated Bifidobacterium strains, indirectly influences HMO biosynthesis through host-microbe crosstalk:
Table 2: Bifidobacterial Strategies for 3-FL Utilization
Species | Uptake Mechanism | Degradative Enzymes | Metabolic Fate |
---|---|---|---|
B. longum subsp. infantis | ABC transporters (e.g., ngmAB) | Cytosolic α-fucosidase (GH29) | Fucose → pyruvate via the bifid shunt |
B. bifidum | Extracellular fucosidases (GH95) | 1,3-1,4-α-L-fucosidase (AfcB) | Hydrolyzes extracellularly; monomers imported |
The prominence of 3-FL and related type 1 HMOs is a uniquely human trait among mammals:
Table 3: Evolutionary Distribution of Type 1 vs. Type 2 Oligosaccharides in Mammalian Milks
Species | Predominant Core | Fucosylated OS (%) | 3-FL Detected? |
---|---|---|---|
Human (Secretor+) | Type 1 (LNT) | 50–70% | Yes (high) |
Chimpanzee | Type 1 + Type 2 | 10–15% | Trace |
Cow/Buffalo | Type 2 (LNnT) | <1% | No |
Goat | Type 2 + minor type 1 | 1–5% | Trace |
Tammar Wallaby | Lacto-N-novopentaose | 0% | No |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7